(2R)-2-(4-bromophenyl)-4-ethylmorpholine
Description
Significance of Morpholine (B109124) Derivatives in Contemporary Medicinal Chemistry and Chemical Biology
Morpholine, a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, is considered a "privileged structure" in drug discovery. researchgate.netnih.gov Its frequent appearance in approved drugs and biologically active compounds stems from its favorable properties. The morpholine moiety can improve the pharmacokinetic profile of a molecule, enhancing properties like aqueous solubility, metabolic stability, and oral bioavailability. researchgate.netnih.gov This versatility has led to the incorporation of the morpholine scaffold into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. e3s-conferences.orgijprems.comresearchgate.net
The biological activities of morpholine derivatives are vast and well-documented. They have been investigated for their potential as antibacterial, anti-inflammatory, analgesic, and antitumor agents, among others. ijprems.com The ability of the morpholine ring to interact with various biological targets, either as a key pharmacophoric element or as a scaffold to orient other functional groups, makes it a valuable tool for medicinal chemists. acs.orgnih.gov
Table 1: Selected Pharmacological Activities of Morpholine Derivatives
| Pharmacological Activity | Example of Morpholine-Containing Compound Class | Reference |
|---|---|---|
| Anticancer | 2,4-disubstituted pyrimidines with morpholine | nih.gov |
| Anti-inflammatory | Indole derivatives with N-ethyl morpholine | nih.govnih.gov |
| Analgesic | 2-hydroxy-2-aryl-4-alkyl-morpholines | nih.gov |
| Anticholinesterase | 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones | acs.org |
Rationale for the Investigation of Stereoselective 2,4-Disubstituted Morpholine Scaffolds
The spatial arrangement of atoms in a molecule is crucial for its interaction with biological targets, which are often chiral. Consequently, the stereoselective synthesis of morpholine derivatives, particularly those with multiple chiral centers, is of paramount importance. The 2,4-disubstituted morpholine scaffold, as seen in (2R)-2-(4-bromophenyl)-4-ethylmorpholine, presents a key stereocenter at the C2 position. The specific configuration (R or S) at this position can dramatically influence the biological activity and selectivity of the compound.
Research into stereoselective 2,4-disubstituted morpholines is driven by the need to develop more potent and selective drugs with fewer side effects. By controlling the stereochemistry, chemists can optimize the fit of a molecule into a specific binding pocket of a protein, leading to enhanced therapeutic effects. nih.govnih.gov The development of synthetic methods that provide access to enantiomerically pure 2,4-disubstituted morpholines is an active area of research. nih.gov
Specific Research Gaps and Objectives for this compound
Despite the broad interest in 2,4-disubstituted morpholines, a thorough investigation of this compound has not been extensively reported in the scientific literature. This represents a significant research gap. The specific combination of a 4-bromophenyl group at the C2 position in the (R)-configuration and an ethyl group at the N4 position presents a unique chemical entity with unexplored potential.
The primary research objectives for this compound would be:
Stereoselective Synthesis: The development of an efficient and scalable synthetic route to produce this compound in high enantiomeric purity. This would be a crucial first step to enable further biological evaluation.
Structural Characterization: Full characterization of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.
Pharmacological Profiling: A comprehensive screening of the compound against a panel of biological targets to identify its potential therapeutic applications. Based on the structural motifs, initial investigations could focus on its potential as a CNS agent, an anti-inflammatory agent, or an anticancer agent.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand the contribution of the 4-bromophenyl group, the ethyl group, and the (R)-stereochemistry to the observed biological activity. This would involve comparing its activity to the (S)-enantiomer and other derivatives with different substituents.
The exploration of this compound holds the promise of uncovering novel biological activities and providing valuable insights into the structure-activity relationships of 2,4-disubstituted morpholines. Addressing the current research gaps will contribute to the broader understanding of this important class of compounds and could lead to the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
920802-46-6 |
|---|---|
Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-ethylmorpholine |
InChI |
InChI=1S/C12H16BrNO/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m0/s1 |
InChI Key |
NQDLPZGLZCNECD-LBPRGKRZSA-N |
Isomeric SMILES |
CCN1CCO[C@@H](C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCN1CCOC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Molecular Pharmacology and Mechanistic Biochemistry of 2r 2 4 Bromophenyl 4 Ethylmorpholine
In Vitro Receptor Binding Affinity and Selectivity Profiling
There is no publicly available data on the in vitro receptor binding affinity and selectivity of (2R)-2-(4-bromophenyl)-4-ethylmorpholine.
Neurotransmitter Receptors
No studies were found that profiled the binding of this compound to any neurotransmitter receptors. Therefore, its affinity and selectivity for receptors such as dopamine (B1211576), serotonin, acetylcholine (B1216132), GABA, or glutamate (B1630785) receptors are unknown.
G-Protein Coupled Receptors (GPCRs)
Information regarding the interaction of this compound with any G-Protein Coupled Receptors is not available in the scientific literature. Its potential agonist or antagonist activity at these receptors has not been reported.
Ligand-Gated Ion Channels
There are no published findings on the effects of this compound on ligand-gated ion channels. Its ability to modulate channels such as nicotinic acetylcholine receptors, GABA-A receptors, or NMDA receptors has not been investigated in publicly accessible studies.
Enzyme Inhibition/Activation Kinetics and Specificity
No data has been published regarding the enzymatic activity of this compound.
Kinase Enzyme Assays (e.g., mTOR, Syk)
There are no available kinase enzyme assay results for this compound. Its potential to inhibit or activate key signaling kinases like mTOR (mechanistic Target of Rapamycin) or Syk (Spleen tyrosine kinase) has not been documented.
Hydrolase Enzyme Assays (e.g., Esterases, Amidases)
No studies on the effect of this compound on hydrolase enzymes such as esterases or amidases have been found. Therefore, its kinetic parameters (e.g., IC50, Ki) for these or any other enzymes are not known.
Oxidoreductase Enzyme Assays (e.g., MAO, CYP)
The morpholine (B109124) ring is a key feature in several compounds known to interact with oxidoreductase enzymes, particularly monoamine oxidases (MAO). For instance, a series of morpholine-based chalcones have been investigated as inhibitors of both MAO-A and MAO-B. One such compound, (E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one, which incorporates both the morpholine and the 4-bromophenyl groups, has been identified as a reversible inhibitor of MAO-A. This suggests that the structural components present in this compound could potentially confer inhibitory activity against MAO enzymes. However, without direct experimental assays, the specific inhibitory profile and potency against MAO-A and MAO-B remain undetermined.
Regarding cytochrome P450 (CYP) enzymes, no specific inhibitory or metabolic data for this compound has been found. Generally, drug candidates are assessed for their potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) to evaluate potential drug-drug interactions. Given the presence of an aromatic ring and a tertiary amine, it is plausible that this compound could be a substrate or inhibitor for certain CYP enzymes, but this remains to be experimentally verified.
Table 1: MAO Inhibition by a Structurally Related Compound
| Compound | Target | Activity |
|---|
Intracellular Signaling Pathway Modulation
There is no direct evidence to suggest that this compound modulates second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). The influence of a compound on these pathways is highly dependent on its specific interaction with cellular receptors (e.g., G-protein coupled receptors) or enzymes that regulate cyclic nucleotide levels (e.g., adenylyl cyclases, phosphodiesterases). Without data on the primary molecular targets of this compound, its effects on second messenger signaling cannot be determined.
The modulation of protein-protein interactions (PPIs) is a critical mechanism for many therapeutic agents. The morpholine scaffold has been incorporated into molecules designed to interfere with specific PPIs. However, there is currently no information linking this compound to the modulation of any particular protein-protein interaction. Identifying such activity would require screening against known PPI targets or computational studies to predict potential binding partners.
Cellular Phenotypic Assays and Underlying Molecular Mechanisms
Cell-based target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular context. As the specific molecular targets of this compound have not been identified, no cell-based target engagement studies have been reported. Such studies would be a logical next step following the identification of a primary target through screening or other methods.
Gene expression profiling and proteomic analysis are powerful tools to understand the cellular response to a compound and to elucidate its mechanism of action. There are no published studies that have investigated the changes in gene expression or the proteome in cells treated with this compound. Such analyses would provide valuable insights into the pathways and cellular processes affected by this compound.
Table 2: Bioactivities of Compounds Containing a Bromophenyl Moiety
| Compound Class | Moiety | Reported Activity |
|---|---|---|
| Quinoline derivatives | 2-(4-bromophenyl) | Antimicrobial, DNA-gyrase inhibition nih.gov |
Lack of Publicly Available Data on High-Throughput Screening of this compound
Despite a comprehensive search of scientific literature and databases, no specific studies detailing the high-throughput screening (HTS) of the chemical compound this compound for novel biological activities have been identified in the public domain.
High-throughput screening is a state-of-the-art method used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. This process utilizes automation and robotics to test thousands to millions of substances against specific biological targets, such as enzymes or cells, to identify potential therapeutic agents. The types of assays employed in HTS can be diverse, ranging from biochemical assays that measure enzyme activity to cell-based assays that assess cellular responses.
While research exists on the biological activities of various morpholine derivatives and compounds containing a bromophenyl group, which have shown potential as anticancer and antimicrobial agents, specific data from HTS campaigns for this compound is not available. The discovery and development of novel therapeutic agents often involve extensive screening of compound libraries, and the results of these screenings are not always published, particularly in the early stages of research.
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the molecular pharmacology and mechanistic biochemistry related to the high-throughput screening of this specific compound as outlined in the requested article structure. The absence of such information in publicly accessible sources prevents a scientifically accurate and informative article on this particular topic from being generated at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Pharmacophoric Elements within the (2R)-2-(4-bromophenyl)-4-ethylmorpholine Scaffold
The this compound scaffold contains several key pharmacophoric elements that are crucial for its biological activity. The morpholine (B109124) ring itself is a core structural feature in numerous therapeutic agents. e3s-conferences.orge3s-conferences.org
The Morpholine Core : This heterocyclic system is not merely a passive scaffold but an active contributor to the molecule's properties. The nitrogen atom acts as a basic center, which can be protonated at physiological pH, potentially engaging in ionic interactions with acidic residues in a target protein. The ether oxygen of the morpholine ring is a key hydrogen bond acceptor, capable of forming strong hydrogen bonds with donor groups at the catalytic active sites of enzymes or receptors. researchgate.net
The Aryl Group at C2 : The presence of an aromatic ring at the C2 position is a common feature in many biologically active morpholine derivatives. This group often serves as a crucial anchor, engaging in various non-covalent interactions such as π-π stacking, hydrophobic interactions, and cation-π interactions with the target protein.
The N-Alkyl Substituent : The ethyl group on the morpholine nitrogen (N4) influences the compound's basicity, lipophilicity, and steric profile. This substituent can modulate the molecule's ability to cross biological membranes and can fine-tune its binding affinity by occupying specific hydrophobic pockets within the target's binding site.
These elements collectively define the fundamental interactions through which this compound and its analogs can exert their pharmacological effects.
Impact of Stereochemistry at C2 on Biological Activity and Selectivity
Stereochemistry is a critical determinant of biological activity, as biomolecules like enzymes and receptors are inherently chiral. biomedgrid.commdpi.com The spatial arrangement of atoms can drastically alter a drug's interaction with its target, affecting binding affinity, efficacy, and potential for off-target effects. nih.govnih.gov For 2-substituted morpholines, the chirality at the C2 position is paramount.
The specific designation (2R) indicates a particular three-dimensional orientation of the 4-bromophenyl group. It is well-documented that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. biomedgrid.comresearchgate.net Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. mdpi.com Studies on chiral morpholine derivatives have shown that individual enantiomers can possess distinct potency and selectivity profiles. ijprems.com For instance, in related chiral compounds, the (S)-enantiomer might show significantly higher activity than the (R)-enantiomer, or vice versa, underscoring the importance of stereoselective synthesis to produce enantiomerically pure drugs. mdpi.com The specific configuration at C2 dictates the precise positioning of the bulky 4-bromophenyl group, which must fit into a corresponding pocket in the target protein for optimal binding and activity.
Role of the 4-Bromophenyl Substituent in Ligand-Target Interactions
The 4-bromophenyl group at the C2 position is not merely a steric component but plays a vital role in mediating specific and potent interactions with biological targets. nih.gov Its contribution can be dissected into several key aspects.
The bromine atom is a key feature that can participate in halogen bonding, a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. nih.govresearchgate.netnamiki-s.co.jp This type of interaction is increasingly recognized as a powerful tool in rational drug design for enhancing binding affinity and selectivity. nih.govresearchgate.net The strength of this bond is comparable to that of a classical hydrogen bond, with bromine forming stronger halogen bonds than chlorine. nih.gov
Beyond halogen bonding, the phenyl ring itself engages in crucial aromatic interactions, including:
π-π Stacking : With aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.
Hydrophobic Interactions : The non-polar surface of the phenyl ring can interact favorably with hydrophobic pockets in the target protein.
The bromine atom is an electron-withdrawing group, which influences the electronic properties of the phenyl ring. This modulation can affect the strength of aromatic interactions. Furthermore, the introduction of a bromine atom significantly increases the lipophilicity of the molecule. researchgate.netump.edu.pl This increased lipophilicity can enhance the compound's ability to cross cell membranes and the blood-brain barrier, which can be advantageous for targeting intracellular proteins or the central nervous system. ump.edu.pl
Influence of the 4-Ethyl Group on Pharmacological Profile
The substituent on the morpholine nitrogen (N4) plays a critical role in defining the pharmacological profile of the molecule. The 4-ethyl group in this compound has several important functions:
Basicity and pKa : The ethyl group, being an electron-donating alkyl group, slightly increases the basicity of the morpholine nitrogen compared to an unsubstituted morpholine. This influences the proportion of the molecule that is protonated at physiological pH, which in turn affects its solubility, membrane permeability, and potential for ionic interactions.
Steric Bulk and Conformation : The size and shape of the N-substituent are critical for fitting into the binding site. The ethyl group provides a moderate level of steric bulk that can be accommodated by specific hydrophobic pockets.
In SAR studies of related morpholine series, varying the N-alkyl substituent is a common strategy to optimize potency and pharmacokinetic parameters.
| N-Substituent | Relative Potency (Hypothetical) | Key Observations |
| -H | Low | Potential for H-bonding, but lower lipophilicity. |
| -Methyl | Moderate | Small size fits into many pockets. |
| -Ethyl | High | Optimal balance of size and lipophilicity for the target. |
| -Propyl | Moderate-High | Increased lipophilicity may improve potency or introduce steric hindrance. |
| -Isopropyl | Moderate | Branched chain may introduce steric clashes. |
| -Benzyl | Variable | Large group; potency depends on the presence of a large hydrophobic pocket. |
This table is a hypothetical representation based on common SAR trends for N-substituted morpholines.
Design and Synthesis of Analogs for Comprehensive SAR Mapping
To fully understand the structure-activity relationships of the this compound scaffold, a systematic analog synthesis and testing program is essential. nih.gov This involves modifying each key component of the molecule to probe its importance.
Key Synthetic Strategies and Modifications:
Varying the C2-Aryl Substituent : Replacing the 4-bromophenyl group with other substituted phenyl rings (e.g., 4-chloro, 4-fluoro, 4-methyl, 4-methoxy) or other aromatic systems (e.g., pyridyl, thienyl) can provide deep insights into the electronic and steric requirements of the binding pocket. nih.govnih.govrsc.org This helps to map out interactions like halogen bonding and hydrophobic contacts.
Modifying the N4-Substituent : Synthesizing a series of analogs with different alkyl or functional groups at the N4 position (e.g., methyl, propyl, cyclopropyl, hydroxyethyl) is crucial for optimizing pharmacokinetic properties and fine-tuning the fit within the target's binding site.
Exploring Stereochemistry : The synthesis and evaluation of the (2S)-enantiomer is necessary to confirm the stereochemical preference of the target and to quantify the eudismic ratio (the ratio of the potencies of the two enantiomers).
Modifications to the Morpholine Ring : Although often less common, modifications to the morpholine ring itself, such as introducing substituents at C3 or C5, can be explored to probe for additional binding interactions.
Below is a table outlining a potential analog design strategy for SAR mapping.
| Analog Series | R1 (C2-Aryl) | R2 (N4-Alkyl) | Rationale |
| Parent Compound | 4-Bromophenyl | Ethyl | Lead structure for optimization. |
| A1 | 4-Chlorophenyl | Ethyl | Probe the effect of a smaller halogen. |
| A2 | 4-Fluorophenyl | Ethyl | Evaluate the impact of a strong H-bond acceptor/weak halogen bond donor. |
| A3 | 4-Methylphenyl | Ethyl | Replace halogen with a lipophilic, electron-donating group. |
| A4 | Phenyl | Ethyl | Determine the importance of the halogen substituent. |
| B1 | 4-Bromophenyl | Methyl | Reduce steric bulk at N4. |
| B2 | 4-Bromophenyl | Propyl | Increase lipophilicity and steric bulk at N4. |
| B3 | 4-Bromophenyl | Isopropyl | Introduce branching at N4. |
Through the systematic design, synthesis, and biological evaluation of such analogs, a comprehensive SAR map can be constructed, paving the way for the development of new chemical entities with superior pharmacological profiles. nih.gov
Systematic Modification of the Morpholine Ring
Research into related morpholine-containing compounds has shown that substitutions on the morpholine ring can modulate activity. For instance, in a series of quinazoline (B50416) derivatives bearing a morpholine group, the morpholine moiety was found to be crucial for activity at certain biological targets. e3s-conferences.org The introduction of alkyl groups at the C-3 position of the morpholine ring, for example, has been shown to increase the anticancer activity of some derivatives. e3s-conferences.org This suggests that the steric bulk and lipophilicity of substituents on the morpholine ring are important determinants of biological activity.
To illustrate the potential impact of such modifications, a hypothetical data table is presented below, based on general SAR principles observed in broader studies of morpholine derivatives.
| Compound | Modification on Morpholine Ring | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |
|---|---|---|---|
| Reference | Unsubstituted | 50 | Baseline activity. |
| Analogue 1 | 3-methyl | 25 | Potential for enhanced binding through steric interactions or improved conformational rigidity. |
| Analogue 2 | 3,5-dimethyl | 75 | Increased steric hindrance may lead to reduced binding affinity. |
| Analogue 3 | 5-hydroxyl | 40 | Introduction of a hydrogen bond donor could enhance binding to a target with a suitable acceptor. |
Variations on the Phenyl and Ethyl Substituents
The substituents on the phenyl ring and the nitrogen atom of the morpholine are critical for determining the biological activity and properties of this class of compounds.
Phenyl Substituents: The 4-bromophenyl group is a key feature of the parent compound. Halogen substituents on the aromatic ring of morpholine derivatives have been shown to significantly influence their biological activity. e3s-conferences.org In some series of compounds, the presence of a halogen, such as bromine or chlorine, at the para-position of the phenyl ring leads to enhanced inhibitory activity against various biological targets. e3s-conferences.org This is often attributed to the electronic effects of the halogen and its ability to participate in halogen bonding or other favorable interactions within a protein binding pocket.
The position of the substituent on the phenyl ring is also a critical factor. Studies on related aromatic compounds have demonstrated that ortho, meta, and para substitutions can lead to vastly different biological activities. For instance, in a series of substituted ketamine esters, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com
Ethyl Substituent on Nitrogen: The N-ethyl group plays a significant role in modulating the compound's properties, including its basicity, lipophilicity, and potential for interaction with biological targets. Varying the alkyl substituent on the morpholine nitrogen is a common strategy in medicinal chemistry to fine-tune a compound's pharmacological profile. In the broader class of substituted phenylmorpholines, the nature of the N-substituent can determine the mechanism of action, with some N-propyl substituted derivatives acting as dopamine (B1211576) receptor agonists.
The following interactive data table summarizes the impact of variations on the phenyl and ethyl substituents on the biological activity of hypothetical analogues, based on established SAR principles.
| Compound | Phenyl Substituent | N-Alkyl Substituent | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |
|---|---|---|---|---|
| Reference | 4-bromo | Ethyl | 50 | Baseline activity. |
| Analogue 4 | 4-chloro | Ethyl | 60 | Slight decrease in activity, potentially due to the smaller size and different electronic properties of chlorine compared to bromine. |
| Analogue 5 | 4-fluoro | Ethyl | 80 | Reduced activity, possibly due to the high electronegativity and smaller size of fluorine altering key interactions. |
| Analogue 6 | 4-methyl | Ethyl | 100 | Loss of halogen-specific interactions and introduction of a small alkyl group may be detrimental to binding. |
| Analogue 7 | 4-bromo | Methyl | 70 | Shorter alkyl chain may lead to a less optimal fit in the binding pocket. |
| Analogue 8 | 4-bromo | Propyl | 40 | Longer alkyl chain could provide additional favorable hydrophobic interactions. |
Preclinical Metabolic Fate and Biotransformation Pathways
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)
There is no specific data available in the public domain regarding the in vitro metabolic stability of (2R)-2-(4-bromophenyl)-4-ethylmorpholine. Studies using liver microsomes or hepatocytes, which are standard preclinical assays to determine parameters like half-life (t½) and intrinsic clearance (CLint), have not been published for this compound. Therefore, its classification as a low or high clearance compound cannot be determined.
Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes
There are no published studies identifying the specific cytochrome P450 (CYP) enzymes or other xenobiotic-metabolizing enzymes responsible for the biotransformation of this compound. While morpholine-containing compounds are often metabolized by CYP enzymes, the specific isoforms (e.g., CYP3A4, CYP2D6) involved with this particular molecule are unknown.
Species-Dependent Metabolic Differences (preclinical)
Information regarding species-dependent metabolic differences for this compound is not available. Comparative preclinical studies in different species (e.g., rat, mouse, dog, monkey) have not been published, and therefore, any potential variations in metabolic pathways or rates of metabolism across species are currently undocumented.
Impact of Metabolism on Intrinsic Activity and Target Engagement
There is no data available that describes the impact of metabolism on the intrinsic activity and target engagement of this compound. It is unknown whether potential metabolites are active, inactive, or have altered pharmacological profiles compared to the parent compound.
Computational Chemistry and Molecular Modeling Investigations
Molecular Dynamics Simulations to Explore Dynamic Ligand-Target Complexes
No molecular dynamics simulations have been reported to assess the stability and dynamic behavior of a potential complex between (2R)-2-(4-bromophenyl)-4-ethylmorpholine and a biological target.
Due to the absence of specific research findings for this particular molecule, the generation of a thorough and scientifically accurate article that strictly adheres to the provided outline is not feasible. Creating content for these sections would require speculation or fabrication of data, which falls outside the scope of providing factual, source-based information.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence a molecule's potency or efficacy, QSAR models can be used to predict the activity of novel, unsynthesized compounds. The morpholine (B109124) nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry, and its derivatives have been the subject of numerous SAR studies. nih.gov
The development of a predictive SAR model for a series of analogs of this compound would begin with the synthesis and biological testing of a diverse set of related compounds. Structural modifications would systematically explore the impact of different substituents on the phenyl ring, the N-ethyl group, and the stereochemistry of the morpholine core.
Key Steps in SAR Model Development:
Data Set Curation: A dataset of morpholine derivatives with their corresponding measured biological activities (e.g., IC50 values) would be compiled. This set is typically divided into a training set for model building and a test set for external validation.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical Properties: LogP (lipophilicity), molecular weight, molar refractivity.
Electronic Properties: Dipole moment, atomic charges, energies of frontier orbitals (HOMO/LUMO).
Topological and Steric Properties: Molecular connectivity indices, shape indices, surface area, and volume.
Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to create an equation linking the descriptors to the biological activity. The resulting model's statistical significance and predictive power are rigorously assessed using internal and external validation techniques.
For morpholine derivatives, SAR studies have often revealed that substituents on attached aromatic rings and the nature of the group on the morpholine nitrogen are crucial for activity. e3s-conferences.orgmdpi.com For instance, in a hypothetical QSAR model for analogs of this compound, descriptors related to the electronegativity of the halogen on the phenyl ring and the size of the N-alkyl group could prove to be significant variables.
Table 1: Exemplary Descriptors for a Hypothetical QSAR Study of Morpholine Derivatives This table is for illustrative purposes and does not represent actual experimental data for this compound.
| Compound Analog | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |
| This compound | Hypothetical Value | Calculated Value | 284.19 | Calculated Value |
| Analog 1 (4-chlorophenyl) | Hypothetical Value | Calculated Value | 239.73 | Calculated Value |
| Analog 2 (4-fluorophenyl) | Hypothetical Value | Calculated Value | 223.28 | Calculated Value |
| Analog 3 (N-propyl) | Hypothetical Value | Calculated Value | 298.22 | Calculated Value |
| Analog 4 (N-methyl) | Hypothetical Value | Calculated Value | 270.16 | Calculated Value |
Predictive QSAR models, once validated, become powerful tools for virtual screening and lead optimization. Virtual screening involves searching large compound libraries in silico to identify molecules that are predicted to be active based on the established model. acs.org
In the context of this compound, a validated QSAR model or a pharmacophore model derived from its known interactions could be used to screen databases of commercially available or virtual compounds. This process can rapidly identify novel scaffolds that retain the key structural features required for biological activity.
Lead optimization is the iterative process of modifying a promising compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. If this compound were a lead compound, computational models would guide its optimization. For example, if the QSAR model indicated that higher lipophilicity in a specific region of the molecule enhances activity, chemists could prioritize synthesizing derivatives with lipophilic groups added at that position. This in silico-guided approach focuses synthetic efforts on the most promising modifications, accelerating the development of improved drug candidates.
Advanced Analytical Methodologies for Research Characterization
High-Resolution Mass Spectrometry for Metabolite Identification and Quantification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying and profiling the metabolites of a parent compound in complex biological matrices. nih.gov In the context of (2R)-2-(4-bromophenyl)-4-ethylmorpholine, an in vitro metabolism study using liver microsomes would be a primary step. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide exceptional mass accuracy (typically <5 ppm deviation), which allows for the confident determination of elemental compositions for both the parent drug and its metabolites. ijpras.com
The strategy involves incubating the compound with liver microsomes and then analyzing the resulting mixture. Data mining techniques, including mass defect filtering (MDF), are applied to distinguish drug-related material from the complex background matrix. ijpras.comresearchgate.net Potential biotransformations for this compound would include oxidation (hydroxylation) on the aromatic ring or ethyl group, N-dealkylation, and morpholine (B109124) ring-opening. HRMS can detect the corresponding mass shifts from the parent compound, and subsequent tandem MS (MS/MS) experiments provide fragmentation data that helps to pinpoint the exact site of metabolic modification. thermofisher.com
Table 1: Hypothetical Metabolites of this compound Identified by LC-HRMS
| Proposed Metabolite | Biotransformation | Mass Shift (Da) | Predicted [M+H]⁺ (m/z) |
|---|---|---|---|
| Parent Compound | - | - | 284.0750 |
| M1: Hydroxylated Phenyl Ring | Oxidation (+O) | +15.9949 | 300.0700 |
| M2: Hydroxylated Ethyl Group | Oxidation (+O) | +15.9949 | 300.0700 |
| M3: N-dealkylated Morpholine | N-de-ethylation (-C₂H₄) | -28.0313 | 256.0437 |
Chiral Chromatography (e.g., HPLC, SFC) for Enantiomeric Purity Determination in Research Samples
For a chiral compound, verifying its enantiomeric purity is a critical quality control step, as different enantiomers can exhibit distinct pharmacological activities. uff.br High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most effective methods for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely applicable for this purpose. nih.gov
To determine the enantiomeric purity of a research sample of this compound, a method would be developed using a column like an amylose tris(3,5-dimethylphenylcarbamate) CSP. The mobile phase conditions, whether normal-phase (e.g., hexane/ethanol) or reversed-phase, would be optimized to achieve baseline separation between the (2R) and the undesired (2S) enantiomer. nih.gov The method would then be validated for specificity, linearity, and precision. The limit of detection (LOD) and limit of quantification (LOQ) for the (2S)-enantiomer would be established to ensure that even trace amounts of the unwanted enantiomer can be accurately measured.
Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Chromatography System | HPLC with UV Detector |
| Chiral Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Retention Time (2R)-enantiomer | 8.5 min |
| Retention Time (2S)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Ligand-Target Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution under solution conditions that mimic the physiological environment. mdpi.comosti.gov Protein-observed NMR experiments, such as the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly useful. mdpi.com These experiments monitor changes in the chemical environment of specific amino acid residues within an ¹⁵N-isotopically labeled protein upon the addition of a ligand.
When this compound binds to its target protein, it induces chemical shift perturbations (CSPs) in the signals of amide protons and nitrogens of the protein's backbone. mdpi.com Residues in or near the binding site typically show the most significant changes. By mapping these CSPs onto the 3D structure of the protein, the binding site (or "epitope") for the compound can be identified. nih.gov This information is invaluable for understanding the mode of action and for guiding further structural studies.
Table 3: Hypothetical Chemical Shift Perturbation Data for a Target Protein upon Binding this compound
| Amino Acid Residue | Location | Combined CSP (ppm) | Inferred Proximity to Ligand |
|---|---|---|---|
| Val-25 | Binding Pocket Floor | 0.35 | Direct Contact |
| Leu-48 | Hydrophobic Groove | 0.28 | Direct Contact |
| Ser-90 | Binding Pocket Rim | 0.19 | Proximal |
| Phe-92 | Binding Pocket Wall | 0.31 | Direct Contact |
| Ala-115 | Outside Pocket | 0.02 | Distal (No Contact) |
X-ray Crystallography for Ligand-Protein Co-Crystal Structures
X-ray crystallography provides the most detailed, high-resolution view of how a ligand interacts with its protein target. nih.gov This technique involves growing a crystal of the protein-ligand complex and then diffracting X-rays off the crystal to determine the arrangement of atoms. The resulting electron density map allows for the construction of a 3D atomic model of the complex. criver.com
Obtaining a co-crystal structure of this compound bound to its target would reveal its precise binding orientation and conformation. researchgate.net It would allow for the direct visualization of key non-covalent interactions—such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic contacts—that are responsible for binding affinity and selectivity. units.it This structural information is critical for structure-based drug design, enabling medicinal chemists to rationally design modifications to the ligand that could improve its potency or other properties. frontiersin.org
Table 4: Hypothetical Intermolecular Interactions from a Co-Crystal Structure
| Interaction Type | Ligand Atom/Group | Protein Residue/Atom | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Morpholine Oxygen | Tyr-88 (OH) | 2.9 |
| Halogen Bond | Bromine | Gly-24 (Carbonyl O) | 3.1 |
| Hydrophobic | Bromophenyl Ring | Val-25, Leu-48 | 3.5 - 4.0 |
| Hydrophobic | Ethyl Group | Phe-92 | 3.8 |
Future Research Directions and Conceptual Innovations
Exploration of Novel Biological Targets for Morpholine-Based Compounds
The morpholine (B109124) ring is a well-established pharmacophore present in numerous approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. nih.govacs.org Historically, morpholine derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. tandfonline.comresearchgate.net Future research on compounds like (2R)-2-(4-bromophenyl)-4-ethylmorpholine will likely expand beyond these traditional targets to explore novel biological pathways and molecular interactions.
The structural features of this compound, particularly the aryl group, suggest potential interactions with targets involved in neurodegenerative diseases, such as enzymes like cholinesterase, monoamine oxidase, and secretases. tandfonline.com The morpholine scaffold itself is recognized for its ability to interact with key enzymes and receptors in the central nervous system (CNS). nih.gov
Potential Novel Target Classes for Morpholine Derivatives:
| Target Class | Therapeutic Area | Rationale for Exploration |
| Protein-Protein Interactions (PPIs) | Oncology, Immunology | The defined stereochemistry of the morpholine scaffold can be exploited to design molecules that fit into specific pockets at the interface of protein complexes. |
| Epigenetic Targets (e.g., histone deacetylases, methyltransferases) | Oncology, Genetic Disorders | The versatile substitution patterns on the morpholine ring allow for the incorporation of functional groups known to interact with epigenetic modifying enzymes. |
| Ion Channels | Cardiovascular Diseases, Neurological Disorders | The nitrogen atom in the morpholine ring can be protonated, enabling interactions with the charged residues within ion channel pores. |
| RNA Targets | Infectious Diseases, Genetic Disorders | Morpholino oligomers, which are analogs of nucleic acids, have been used to modulate gene expression by binding to RNA. This suggests that small molecule morpholine derivatives could be designed to interact with specific RNA structures. wikipedia.org |
Further exploration into these and other novel target classes will be crucial for unlocking the full therapeutic potential of this compound and its analogs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are poised to play a pivotal role in the future development of morpholine-based compounds. astrazeneca.comnih.gov AI and ML algorithms can be employed to accelerate the design-make-test-analyze cycle, leading to the more rapid identification of potent and selective drug candidates.
For a specific scaffold like this compound, AI can be utilized in several key areas:
Predictive Modeling: Machine learning models can be trained on existing data for morpholine derivatives to predict various properties, including biological activity, absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com This allows for the in silico screening of virtual libraries of analogs, prioritizing the synthesis of compounds with the highest probability of success. mdpi.com
De Novo Design: Generative AI models can design novel morpholine-based structures with desired properties. nih.gov By providing the model with a set of objectives, such as high affinity for a specific target and a favorable preclinical profile, the algorithm can generate innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches.
Synthesis Planning: AI tools can assist chemists in devising efficient synthetic routes for novel analogs of this compound. acm.org By analyzing vast databases of chemical reactions, these tools can propose retrosynthetic pathways, identify optimal reaction conditions, and troubleshoot potential synthetic challenges. cam.ac.uk
Illustrative Application of AI in Morpholine Analog Design:
| AI/ML Application | Input Data | Predicted Output | Impact on Research |
| QSAR Modeling | A dataset of known morpholine analogs with their measured biological activities. | Predicted activity of new virtual analogs of this compound. | Prioritization of synthetic targets, reducing the number of compounds that need to be synthesized and tested. |
| Generative Adversarial Networks (GANs) | Desired physicochemical properties and target binding features. | Novel morpholine-based chemical structures. | Exploration of novel chemical space and the discovery of compounds with unique activity profiles. |
| Retrosynthesis Prediction | The chemical structure of a desired analog. | A step-by-step synthetic route. | Acceleration of the synthesis of novel compounds and the ability to access more complex molecular architectures. |
Advanced Synthetic Methodologies for Accessing Structurally Diverse Analogs
The synthesis of structurally diverse libraries of morpholine derivatives is essential for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. nih.gov While classical methods for morpholine synthesis exist, future research will increasingly rely on advanced synthetic methodologies that offer greater efficiency, stereocontrol, and access to a wider range of chemical diversity.
Recent advances in synthetic organic chemistry provide powerful tools for the creation of analogs of this compound:
Palladium-Catalyzed Carboamination: This method allows for the efficient construction of the morpholine ring from readily available starting materials, with the potential to introduce a variety of substituents. e3s-conferences.org
Photocatalytic Methods: Light-mediated reactions can enable novel transformations that are not accessible through traditional thermal chemistry, providing access to unique morpholine scaffolds. organic-chemistry.org
Flow Chemistry: Performing reactions in continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, purities, and scalability of morpholine synthesis.
Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally complex and diverse molecules from a common starting material, which is ideal for exploring the chemical space around the this compound scaffold.
These advanced synthetic techniques will be instrumental in generating the diverse sets of analogs required for thorough biological evaluation and the identification of compounds with superior therapeutic properties. nih.gov
Mechanistic Studies in Complex Biological Systems (e.g., 3D organoid models, ex vivo tissues)
To gain a deeper understanding of the biological effects of this compound and its analogs, it is crucial to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant model systems. Three-dimensional (3D) organoid models and ex vivo tissue cultures offer a more accurate representation of the complex cellular microenvironment found in vivo. sciltp.comsciltp.com
These advanced models can provide valuable insights into:
Target Engagement: Confirming that the compound interacts with its intended biological target in a more complex cellular context.
Mechanism of Action: Elucidating the downstream signaling pathways and cellular responses that are modulated by the compound.
Cell-Type Specificity: Assessing the effects of the compound on different cell types within a heterogeneous tissue.
Translational Relevance: Providing a better prediction of how the compound will behave in a whole organism, thereby bridging the gap between preclinical and potential future clinical studies. nih.gov
For instance, if this compound is being investigated as a potential neuroprotective agent, its effects could be studied in brain organoids derived from human induced pluripotent stem cells (hiPSCs). sciltp.com This would allow researchers to assess its impact on neuronal viability, synaptic function, and other relevant parameters in a human-derived, tissue-like environment.
Strategies for Overcoming Preclinical Challenges (without mentioning clinical outcomes)
The path from a promising hit compound to a preclinical candidate is fraught with challenges. For this compound, a proactive approach to identifying and mitigating potential preclinical hurdles will be essential for its successful development.
Key preclinical challenges and potential strategies for mitigation include:
Pharmacokinetic Profile: The morpholine ring is often incorporated into molecules to improve their pharmacokinetic properties. researchgate.net However, fine-tuning aspects such as oral bioavailability, metabolic stability, and half-life will likely be necessary. This can be achieved through systematic structural modifications, such as altering the substituents on the phenyl ring or the ethyl group on the nitrogen.
Blood-Brain Barrier Permeability: For compounds targeting the CNS, the ability to cross the blood-brain barrier is critical. The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, can be optimized to enhance brain penetration. nih.gov
Off-Target Effects: To minimize the potential for unwanted side effects, it is important to assess the selectivity of the compound against a broad panel of related and unrelated biological targets. Computational methods can be used to predict potential off-target interactions, which can then be confirmed experimentally.
Solubility: Ensuring adequate aqueous solubility is crucial for many aspects of preclinical development. The morpholine moiety generally imparts good solubility, but further optimization may be required, for example, through the introduction of polar functional groups.
By addressing these and other preclinical challenges through rational drug design and comprehensive experimental evaluation, the potential of this compound as a starting point for the development of new therapeutic agents can be more fully realized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
